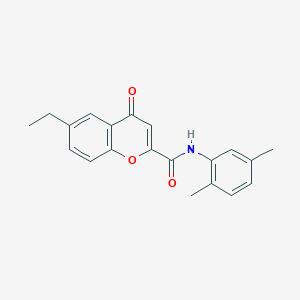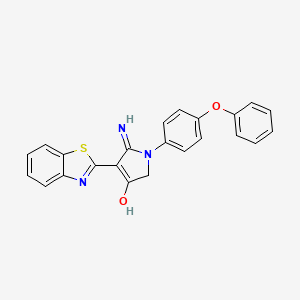![molecular formula C24H29N3O5 B11389693 2-(4-tert-butylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11389693.png)
2-(4-tert-butylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves several steps. The preparation typically starts with the synthesis of the core structures, which are then linked together through a series of chemical reactions. The synthetic route may involve the following steps:
Synthesis of 4-tert-butylphenol: This can be achieved by reacting tert-butyl bromide with phenol in the presence of a base.
Formation of 3,4-diethoxyphenyl group: This involves the ethoxylation of phenol derivatives.
Construction of the 1,2,5-oxadiazole ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Linking the core structures: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
2-(4-tert-butylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide would depend on its specific application. For instance, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 2-(4-tert-Butylphenoxy)-N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamid ähneln, gehören:
2-(4-tert-Butylphenoxy)propansäure: Diese Verbindung teilt die tert-Butylphenoxygruppe, unterscheidet sich aber in ihrer Gesamtstruktur und ihren funktionellen Gruppen.
2-(4-tert-Butylphenoxy)cyclohexanol: Eine weitere Verbindung mit der tert-Butylphenoxygruppe, jedoch mit einem Cyclohexanolrest.
2-(4-tert-Butylphenyl)-5-(4-Biphenylyl)-1,3,4-oxadiazol: Diese Verbindung enthält den Oxadiazolring, unterscheidet sich jedoch in den daran gebundenen Substituenten.
Eigenschaften
Molekularformel |
C24H29N3O5 |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
2-(4-tert-butylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C24H29N3O5/c1-6-29-19-13-8-16(14-20(19)30-7-2)22-23(27-32-26-22)25-21(28)15-31-18-11-9-17(10-12-18)24(3,4)5/h8-14H,6-7,15H2,1-5H3,(H,25,27,28) |
InChI-Schlüssel |
GEMYUHZNAZDHCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [4-methyl-2-oxo-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11389616.png)
![N-(3-chloro-2-methylphenyl)-6-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11389620.png)
![Diethyl [5-(benzylamino)-2-(4-nitrobenzyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11389623.png)
![3-(4-methoxybenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11389625.png)

![N-(2,3-dimethylphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11389632.png)


![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11389649.png)
![Ethyl 5-acetyl-2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11389653.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11389656.png)

![4-(4-methoxyphenyl)-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11389687.png)
![3-methoxy-7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11389698.png)
